CGP-78608 CGP-78608 CGP 78608 is a phosphonic acid in which the hydrogen attached to phosphorous is substituted by a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group. Potent and selective NMDA antagonist that acts through the glycine site (IC50 = 5 nM). Displays >500-fold selectivity over kainate and AMPA receptors (IC50 values are 2.7 and 3 muM respectively). Anticonvulsant in vivo following systemic administration. It has a role as a NMDA receptor antagonist and an anticonvulsant. It is a quinoxaline derivative, an organobromine compound, a secondary amino compound and a member of phosphonic acids. It contains a CGP 78608(1+).
Brand Name: Vulcanchem
CAS No.: 206648-13-7
VCID: VC0005439
InChI: InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1
SMILES: CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Molecular Formula: C11H13BrN3O5P
Molecular Weight: 378.12 g/mol

CGP-78608

CAS No.: 206648-13-7

Cat. No.: VC0005439

Molecular Formula: C11H13BrN3O5P

Molecular Weight: 378.12 g/mol

* For research use only. Not for human or veterinary use.

CGP-78608 - 206648-13-7

CAS No. 206648-13-7
Molecular Formula C11H13BrN3O5P
Molecular Weight 378.12 g/mol
IUPAC Name [(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid
Standard InChI InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1
Standard InChI Key DPFHVUSPVHRVFL-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
SMILES CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Canonical SMILES CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O

Chemical and Structural Profile of CGP-78608

CGP-78608 hydrochloride (molecular formula: C11H14BrClN3O5P\text{C}_{11}\text{H}_{14}\text{BrClN}_{3}\text{O}_{5}\text{P}) is the monohydrochloride salt of the parent compound CGP-78608. The molecular structure features a phosphonic acid group attached to a chiral carbon center, coupled with a brominated tetrahydroquinoxaline moiety (Fig. 1) .

Table 1: Key chemical and biological properties of CGP-78608 hydrochloride

PropertyValue
Molecular Weight414.58 g/mol
Purity≥98%
IC₅₀ (GluN1 glycine site)5 nM
Selectivity Ratio>500-fold vs. AMPA/kainate receptors
EC₅₀ (GluN1/GluN3A)26.3 nM
Aqueous SolubilityEnhanced via hydrochloride formulation

The hydrochloride salt formulation improves aqueous solubility, facilitating systemic administration in experimental models . Stereochemical specificity is critical for activity, with the (1S) configuration exhibiting optimal receptor interactions .

Pharmacological Effects on NMDA Receptor Subtypes

Antagonism at Conventional GluN1/GluN2 Receptors

CGP-78608 demonstrates potent competitive antagonism at GluN1/GluN2 NMDA receptors through high-affinity binding to the glycine co-agonist site (IC₅₀ = 5 nM) . This activity shows remarkable subunit specificity:

  • 500-fold selectivity over AMPA receptors (IC₅₀ = 3 μM)

  • 900-fold selectivity over kainate receptors (IC₅₀ = 2.7 μM)

The antagonistic effects are fully reversible with slow dissociation kinetics (τoff\tau_{\text{off}} ≈ 20-30 s), suggesting tight binding to the GluN1 agonist-binding domain . This prolonged receptor occupancy underlies its efficacy in in vivo anticonvulsant models following systemic administration .

Potentiation of GluN1/GluN3A Excitatory Glycine Receptors

In a striking contrast, CGP-78608 acts as an ultra-potent positive allosteric modulator of GluN1/GluN3A diheteromeric receptors . Key enhancements include:

  • 128-fold increase in peak glycine-induced currents

  • 335-fold amplification of steady-state responses

  • 20-fold prolongation of desensitization time constant (τdes\tau_{\text{des}} from 81 ms to 1.64 s)

This potentiation requires intact GluN1 ligand-binding domains, as demonstrated by abolished effects in GluN1-F484A mutants . The EC₅₀ for potentiation (26.3 nM) mirrors the IC₅₀ for GluN1/GluN2 antagonism, suggesting similar binding affinities but divergent functional outcomes depending on receptor composition .

Mechanisms of Action and Subunit Interactions

Allosteric Coupling Between Subunit Domains

CGP-78608's dual modulatory effects arise from its ability to differentially influence inter-subunit communication:

  • GluN1/GluN2 complexes: Occupancy of GluN1 ABD prevents glycine binding, stabilizing closed-channel states .

  • GluN1/GluN3A complexes: Binding induces conformational changes that:

    • Reduce glycine EC₅₀ at GluN3A sites from 7.1 μM to 39 μM

    • Stabilize active receptor states through inter-subunit interactions

    • Attenuate desensitization via slowing of ABD closure kinetics

The state-dependent potentiation is particularly pronounced when CGP-78608 binds prior to glycine application, indicating preferential interaction with resting receptor conformations .

Redox Modulation of Receptor Activity

GluN1/GluN3A receptors exhibit redox-sensitive gating modulated by a disulfide bond in the GluN3A amino-terminal domain . Under reducing conditions:

  • Ambient glycine concentrations (≈1-3 μM) induce tonic receptor activation

  • CGP-78608 converts transient responses into sustained currents (Iss/IpeakI_{\text{ss}}/I_{\text{peak}} from 0.3 to 0.8)

This redox plasticity suggests CGP-78608 may differentially modulate receptor activity in pathological states characterized by oxidative stress, such as ischemia or neurodegenerative diseases.

Therapeutic Implications and Experimental Applications

Neuroprotective Applications

The compound's ability to enhance GluN1/GluN3A signaling has implications for:

  • Neurodevelopment: Juvenile hippocampal neurons show functional GluN1/GluN3A responses potentiated by CGP-78608

  • Synaptic plasticity: Tonic glycine currents may modulate metaplasticity thresholds

  • Excitotoxicity prevention: GluN1/GluN3A activation counterbalances Ca²⁺ overload via GluN1/GluN2 overactivation

Comparative Pharmacology with Related Compounds

Recent studies contrast CGP-78608 with other GluN1 antagonists:

CompoundGluN1/GluN3A PotentiationGlycine EC₅₀ ShiftDesensitization Reduction
CGP-78608128-fold5.5-fold rightward84% reduction
L-689,56045-fold3.2-fold rightward62% reduction
5,7-DCKANo effectN/AN/A

Data from demonstrate CGP-78608's superior efficacy in modulating GluN1/GluN3A receptor kinetics compared to structural analogs.

Chemical Synthesis and Derivative Development

The synthetic route to CGP-78608 involves:

  • Bromination of tetrahydroquinoxaline precursors

  • Stereoselective phosphonate group introduction

  • Hydrochloride salt formation for improved pharmacokinetics

Ongoing structure-activity relationship (SAR) studies focus on:

  • Chiral center modifications: Investigating (1R) enantiomer activity

  • Halogen substitutions: Replacing bromine with fluorine/chlorine

  • Phosphonate bioisosteres: Enhancing blood-brain barrier penetration

Future Research Directions

  • Structural biology: Cryo-EM studies of CGP-78608-bound GluN1/GluN3A complexes

  • Behavioral phenotyping: Cognitive effects in GluN3A knockout models

  • Therapeutic optimization: Prodrug strategies for enhanced CNS bioavailability

  • Clinical translation: Phase I safety studies for epilepsy indications

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator